[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol
Description
[(2S)-2-(Trifluoromethyl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring and a hydroxymethyl (-CH₂OH) substituent. The stereochemistry at the 2-position (S-configuration) is critical for its interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles.
Properties
CAS No. |
921224-83-1 |
|---|---|
Molecular Formula |
C6H10F3NO |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)2-1-3-10-5/h10-11H,1-4H2/t5-/m0/s1 |
InChI Key |
LQAUJJXOOOCFAF-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@](NC1)(CO)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)(CO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanisms
The mechanisms for each method vary significantly:
In Method A, the trifluoromethylation involves nucleophilic substitution where the trifluoromethyl group acts as a strong electron-withdrawing group, facilitating further reactions.
Method B's use of chiral catalysts enhances selectivity through transition state stabilization, allowing for efficient formation of the desired enantiomer.
For Method C, reduction reactions typically follow a straightforward pathway where carbonyl groups are converted to alcohols.
Yield Optimization
Yield optimization is critical in synthetic chemistry:
Adjusting reaction times and temperatures can significantly impact yields.
The use of higher concentrations of reagents often leads to increased product formation but must be balanced against potential side reactions.
Purification Techniques
Purification remains a crucial step in ensuring product quality:
Flash chromatography is favored for its speed and efficiency in separating compounds based on polarity.
Recrystallization can enhance purity but may require multiple cycles depending on solubility differences.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and conditions employed .
Scientific Research Applications
Synthetic Chemistry Applications
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of derivatives, which can lead to novel compounds with desired properties. The presence of the pyrrolidine ring also allows for various modifications that can yield diverse chemical entities.
Catalytic Reactions
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol has been utilized in catalytic asymmetric induction processes. For instance, it can facilitate enantioselective reactions involving dialkylzincs and aldehydes, showcasing its potential in synthesizing chiral compounds essential for drug development .
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and neuroprotective effects. Preliminary studies suggest it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Additionally, ongoing investigations are exploring its neuroprotective mechanisms in models of neurodegeneration .
Building Block for Drug Development
Due to its structural characteristics, [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is being studied as a building block for new pharmaceuticals. It has potential applications in developing drugs targeting specific receptors or enzymes involved in disease pathways .
The precise mechanism of action for [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is still under investigation. However, it is hypothesized that interactions with specific molecular targets, such as enzymes or receptors, mediate its biological effects. The trifluoromethyl and hydroxymethyl groups may enhance binding affinity to these targets, influencing their activity .
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective properties of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol in animal models of neurodegeneration. The results indicated that the compound could reduce neuronal cell death and inflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound. It demonstrated that [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol could significantly lower levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
*Calculated based on chemical formula C₆H₁₀F₃NO.
Key Observations:
- Trifluoromethyl vs. Phenyl Groups: The -CF₃ group in the target compound offers stronger electron-withdrawing effects compared to the phenyl group in (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride. This may improve resistance to oxidative metabolism but reduce π-π stacking interactions in biological targets .
- Alkyl vs. In contrast, the cyclopropylmethyl group in [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol balances steric bulk and metabolic stability .
Physicochemical Properties
Research and Development Trends
- Medicinal Chemistry : The target compound’s -CF₃ group aligns with trends in CNS drug design, where enhanced lipophilicity and stability are prioritized. Analogs with aryl groups (e.g., phenyl) are explored for kinase inhibition or antimicrobial activity .
- Unmet Needs : Direct comparative data on the target compound’s biological activity are lacking in the provided evidence, emphasizing the need for targeted assays against cancer or neurodegenerative models.
Biological Activity
[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance metabolic stability and alter biological activity.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymes : Pyrrolidine derivatives have been shown to act as inhibitors of metalloproteases, which are implicated in various pathological conditions such as cancer and inflammatory diseases .
- Modulation of Neurotransmitter Systems : Some studies suggest that trifluoromethyl-substituted compounds can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) activity .
Pharmacological Properties
The biological activity of [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol can be summarized in the following table:
| Property | Description |
|---|---|
| Solubility | Moderate; affected by the trifluoromethyl group |
| Stability | Enhanced metabolic stability due to fluorination |
| Bioavailability | Potentially high; requires further investigation |
| Toxicity Profile | Preliminary studies indicate low toxicity |
Case Studies and Research Findings
- Metalloprotease Inhibition : A study demonstrated that pyrrolidine derivatives, including those with trifluoromethyl substitutions, effectively inhibited zinc-dependent metalloproteases. This inhibition was linked to therapeutic effects in models of hypertension and ischemia .
- Neuropharmacological Effects : Research exploring the CNS effects of similar compounds revealed that the trifluoromethyl group could enhance binding affinity to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
- Antimicrobial Activity : A study assessed the antimicrobial properties of various pyrrolidine derivatives. The results indicated that compounds with the trifluoromethyl group exhibited significant antibacterial activity against resistant strains, highlighting their potential as novel antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol, and how are stereochemical purity and yield optimized?
- Methodological Answer : The synthesis typically involves (1) introducing the trifluoromethyl group via nucleophilic trifluoromethylation of pyrrolidine precursors or (2) functionalizing preformed pyrrolidine scaffolds. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) is critical. Optimization includes:
- Reaction Conditions : Use of anhydrous solvents (e.g., THF or DCM) and low temperatures (−78°C) to minimize racemization .
- Characterization : Chiral HPLC or polarimetry ([α]₂²⁰/D) to confirm enantiomeric excess (e.g., −14.4° in methanol for a related compound) .
- Yield Improvement : Catalytic systems like Pd/C for hydrogenation or fluorinating agents (e.g., KF/DMSO) for trifluoromethylation .
Q. How is [(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol characterized structurally and functionally in early-stage research?
- Methodological Answer :
- Structural Analysis : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) and FT-IR for hydroxyl (∼3300 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) groups .
- Physical Properties : Density (∼1.16 g/mL) and refractive index (n²⁰/D ≈ 1.39) measurements for purity assessment .
- Functional Screening : Preliminary assays (e.g., enzyme inhibition or binding studies) to evaluate bioactivity, often using fluorinated analogs as positive controls .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2S vs. 2R configuration) impact the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereochemical Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to isolate enantiomers. For example, (S)-enantiomers may show higher affinity for chiral receptors .
- Biological Evaluation : Compare IC₅₀ values in assays (e.g., HCV NS5A inhibition, where Daclatasvir’s pyrrolidine moiety contributes to binding ).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict enantiomer-specific interactions with target proteins .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrrolidine derivatives?
- Methodological Answer :
- Data Normalization : Control for variables like solvent polarity (e.g., DMSO vs. ethanol effects on solubility) and assay protocols .
- Metastudy Analysis : Cross-reference PubChem or ECHA datasets to identify outliers or batch-specific impurities .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in methanol groups) to trace metabolic pathways and validate target engagement .
Q. How can the compound’s stability under physiological conditions be improved for in vivo applications?
- Methodological Answer :
- Prodrug Design : Esterification of the methanol group (e.g., acetyl or pivaloyl esters) to enhance metabolic stability .
- Accelerated Degradation Studies : Expose to simulated gastric fluid (pH 1.2) or liver microsomes to identify degradation hotspots .
- Crystallography : X-ray diffraction to study solid-state stability and polymorphism .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
